molecular formula C16H17NO2 B14228070 Methyl 4-cyclopentylquinoline-2-carboxylate CAS No. 753487-54-6

Methyl 4-cyclopentylquinoline-2-carboxylate

Cat. No.: B14228070
CAS No.: 753487-54-6
M. Wt: 255.31 g/mol
InChI Key: CEWONNKTYJXHMB-UHFFFAOYSA-N
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Description

Quinoline derivatives are significant due to their diverse biological activities and their role as intermediates in organic synthesis . This compound, with a cyclopentyl group attached to the quinoline ring, exhibits interesting chemical properties that make it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-cyclopentylquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-cyclopentyl aniline with diethyl ethoxymethylenemalonate, followed by cyclization and esterification to yield the desired compound . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Green chemistry principles, such as solvent-free reactions and recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyclopentylquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Methyl 4-cyclopentylquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-cyclopentylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

    Quinoline: A basic structure similar to methyl 4-cyclopentylquinoline-2-carboxylate but without the cyclopentyl and ester groups.

    Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

    Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.

Uniqueness: this compound is unique due to the presence of the cyclopentyl group and the ester functionality, which confer distinct chemical and biological properties.

Properties

CAS No.

753487-54-6

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

methyl 4-cyclopentylquinoline-2-carboxylate

InChI

InChI=1S/C16H17NO2/c1-19-16(18)15-10-13(11-6-2-3-7-11)12-8-4-5-9-14(12)17-15/h4-5,8-11H,2-3,6-7H2,1H3

InChI Key

CEWONNKTYJXHMB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)C3CCCC3

Origin of Product

United States

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